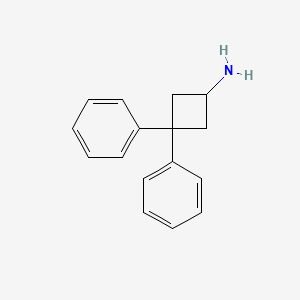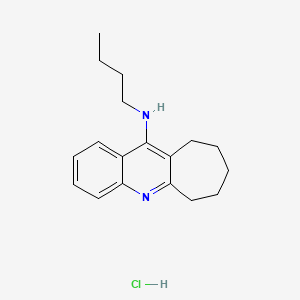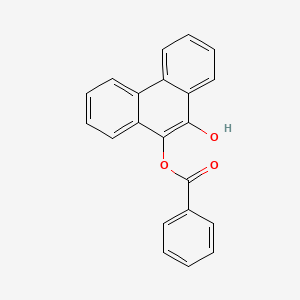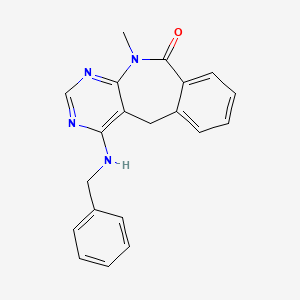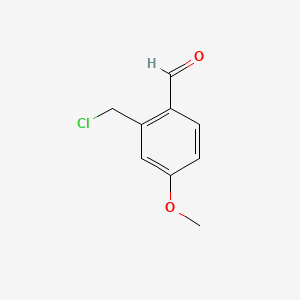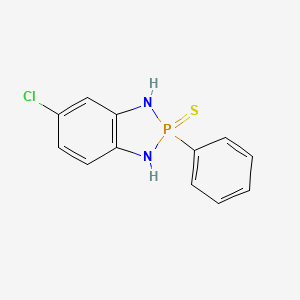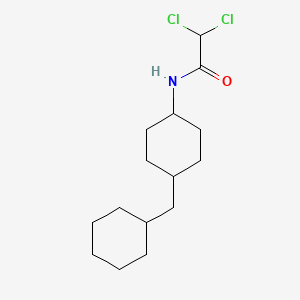
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-: is a complex organic compound characterized by its unique molecular structure. This compound is part of the acetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of cyclohexyl groups and dichloro substituents in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylmethylamine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in clinical trials.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-cyclohexyl-: Similar in structure but lacks the dichloro substituents, resulting in different chemical properties and reactivity.
N-(4-Oxocyclohexyl)acetamide: Contains an oxo group instead of the dichloro groups, leading to distinct reactivity and applications.
N,N-Dimethylacetamide: A widely used solvent with different functional groups, offering unique solubility and chemical properties.
Uniqueness
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- stands out due to its combination of cyclohexyl and dichloro substituents. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance.
Eigenschaften
CAS-Nummer |
97702-88-0 |
|---|---|
Molekularformel |
C15H25Cl2NO |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2,2-dichloro-N-[4-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H25Cl2NO/c16-14(17)15(19)18-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2,(H,18,19) |
InChI-Schlüssel |
UXRFGAVKBYGPBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2CCC(CC2)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


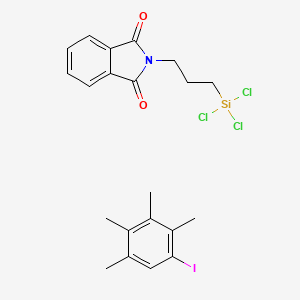
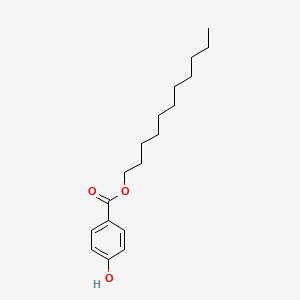
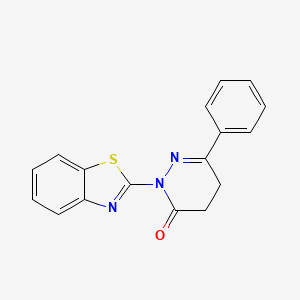
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
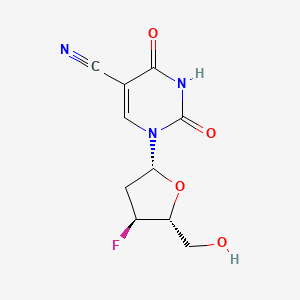
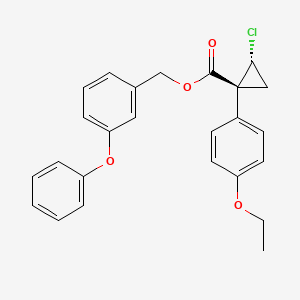
![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
